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molecular formula C6H3ClF3NOS B170107 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride CAS No. 117724-64-8

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

Cat. No. B170107
M. Wt: 229.61 g/mol
InChI Key: WNJINNZMSVNKJD-UHFFFAOYSA-N
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Patent
US05837721

Procedure details

2-Methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole 6.47 g and 2,6-dibromo-4-trifluoromethoxy aniline 8.91 g were added in acetonitrile 16.8 ml, and they were heated to reflex for 6.5 hours. Solvent was removed from the reaction mixture by distillation under a reduced pressure, and then ethyl acetate 420 g and water 300 ml were added and they were agitated. After standing calmly, the ethyl acetate layer was collected, and washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession. Then, after drying over anhydrous sodium sulfate, solvent was removed by distillation under a reduced pressure, to obtain thifluzamide 13.9 g.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:11](Cl)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[Br:14][C:15]1[CH:21]=[C:20]([O:22][C:23]([F:26])([F:25])[F:24])[CH:19]=[C:18]([Br:27])[C:16]=1[NH2:17]>C(#N)C>[CH3:1][C:2]1[S:3][C:4]([C:11]([NH:17][C:16]2[C:18]([Br:27])=[CH:19][C:20]([O:22][C:23]([F:26])([F:24])[F:25])=[CH:21][C:15]=2[Br:14])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
CC=1SC(=C(N1)C(F)(F)F)C(=O)Cl
Name
Quantity
8.91 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)OC(F)(F)F)Br
Name
Quantity
16.8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
they were agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
they were heated
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the reaction mixture by distillation under a reduced pressure
ADDITION
Type
ADDITION
Details
ethyl acetate 420 g and water 300 ml were added
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was collected
WASH
Type
WASH
Details
washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, after drying over anhydrous sodium sulfate, solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation under a reduced pressure

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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